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molecular formula C9H7BrF3NO3 B8798390 Ethyl 5-bromo-6-hydroxy-2-(trifluoromethyl)nicotinate

Ethyl 5-bromo-6-hydroxy-2-(trifluoromethyl)nicotinate

Cat. No. B8798390
M. Wt: 314.06 g/mol
InChI Key: JRQKITANLXXKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956070B2

Procedure details

To a solution of ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (Organic Process Research and Development 1997, 1, 370-378; 0.10 g) in carbon tetrachloride was added N-bromosuccinimide (0.083 g). The mixture was heated at 80° C. for 24 h. Evaporation and the purification by flash column chromatography gave the subtitle compound as a colourless solid (0.10 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.083 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]([C:8]([F:11])([F:10])[F:9])=[C:5]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:4]=[CH:3]1.[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:17][C:3]1[C:2](=[O:1])[NH:7][C:6]([C:8]([F:9])([F:10])[F:11])=[C:5]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
O=C1C=CC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
0.083 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
the purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(NC1=O)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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